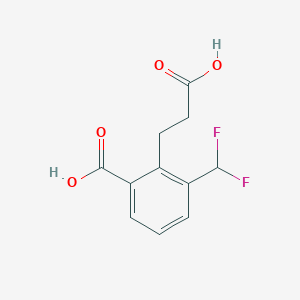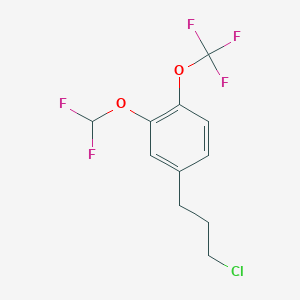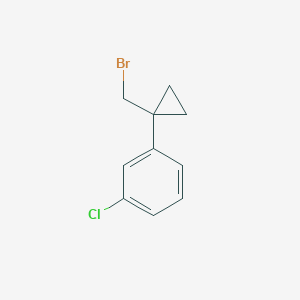
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene is an organic compound that features a cyclopropyl ring substituted with a bromomethyl group and a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes in the presence of reagents such as cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.
Cyclopropanation Reactions: The cyclopropyl ring can be involved in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired transformation, with typical conditions including the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropyl derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals and biologically active compounds.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(1-(Bromomethyl)cyclopropyl)-3-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can undergo further reactions with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating the desired transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)cyclopropane: A similar compound with a bromomethyl group attached to a cyclopropane ring.
3-Chlorobenzyl Bromide: A compound with a bromomethyl group attached to a chlorobenzene ring.
Propiedades
Fórmula molecular |
C10H10BrCl |
|---|---|
Peso molecular |
245.54 g/mol |
Nombre IUPAC |
1-[1-(bromomethyl)cyclopropyl]-3-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2 |
Clave InChI |
REMWKVNBFPJTCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CBr)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








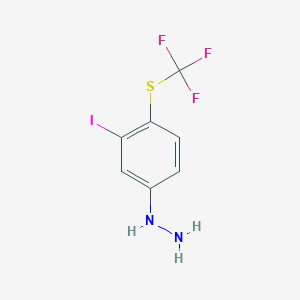
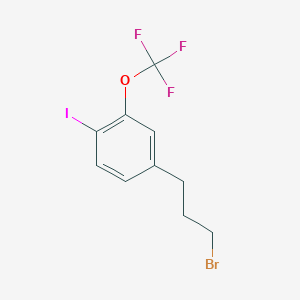
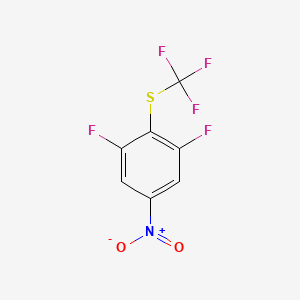

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)

